molecular formula C18H25NO3 B1325725 Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate CAS No. 898761-14-3

Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate

Cat. No. B1325725
M. Wt: 303.4 g/mol
InChI Key: WANBAOFJGVOAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate is defined by its molecular formula, C18H25NO3. It likely contains an ester functional group (-COO-) and an azetidine ring, which is a three-membered nitrogen-containing heterocycle.

Scientific Research Applications

Synthesis and Application in Statin Precursors

Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate plays a crucial role in the synthesis of statin precursors. A study by Tararov et al. (2006) demonstrated the synthesis of a key intermediate in statin production, highlighting the compound's significance in creating pharmacologically important statins. This research provides valuable insights into the large-scale preparation and purification techniques crucial for statin development.

Alkylation of Active Methylene Compounds

In the field of organic synthesis, ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate is used in the alkylation of active methylene compounds. Kurihara et al. (1981) investigated the alkylation of such compounds using alcohols and found that nearly complete inversion of configuration occurs in the alkylation step. This study, available at Kurihara et al. (1981), contributes to the understanding of stereospecific and stereoselective reactions in organic chemistry.

Multifunctional Synthetic Protocols

Another application of this compound is in the development of multifunctional synthetic protocols. Kumar et al. (2014) developed an efficient protocol for synthesizing ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, showcasing the versatility of ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate in synthetic chemistry. Their research, detailed in Kumar et al. (2014), emphasizes its role in facilitating complex chemical transformations.

Biocatalysis and Enantioselective Synthesis

In biocatalysis, this compound is utilized for the enantioselective synthesis of pharmaceutical intermediates. Research by Salvi and Chattopadhyay (2006) demonstrated the use of ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate in the asymmetric reduction of 3-aryl-3-keto esters. This study, accessible at Salvi and Chattopadhyay (2006), highlights its role in producing enantiomerically pure compounds, a critical aspect in drug synthesis.

Safety And Hazards

The safety data sheet (SDS) for Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate provides information on its hazards, handling, storage, and first-aid measures . It’s important to refer to the SDS when handling this compound.

properties

IUPAC Name

ethyl 6-[3-(azetidin-1-ylmethyl)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-2-22-18(21)10-4-3-9-17(20)16-8-5-7-15(13-16)14-19-11-6-12-19/h5,7-8,13H,2-4,6,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANBAOFJGVOAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643289
Record name Ethyl 6-{3-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-[3-(azetidin-1-ylmethyl)phenyl]-6-oxohexanoate

CAS RN

898761-14-3
Record name Ethyl 6-{3-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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